molecular formula C17H17ClN2O2S B5502990 N-(4-chlorophenyl)-2-(propionylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

N-(4-chlorophenyl)-2-(propionylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Cat. No. B5502990
M. Wt: 348.8 g/mol
InChI Key: DVQBMEVNMDZPMS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound and its derivatives often involves the application of the Gewald reaction, a versatile method used to generate thiophene derivatives. For instance, one study describes the synthesis of acid chloride derivatives of 2-amino-N-(3-chlorophenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide, demonstrating the compound's potential for further functionalization and study in various chemical contexts (Kumar, Anupama, & Khan, 2008).

Molecular Structure Analysis

The molecular and crystal structure of similar compounds has been determined through techniques like single-crystal X-ray diffraction, revealing detailed information about their crystalline forms and conformation. For example, a study provided insights into the structure of 3-chloro-N-(8′-quinolyl)benzo[b]thiophene-2-carboxamide, a compound with a similar thiophene derivative, highlighting the importance of intermolecular hydrogen bonds and π-π interactions in its stability (Abbasi et al., 2011).

Chemical Reactions and Properties

Chemical reactions involving thiophene derivatives often lead to the formation of complex structures with diverse biological activities. The synthesis of 2-acylamino-5-amino-4-aryl-3-cyanothiophenes, for example, showcases the recyclization processes that can generate compounds with significant biological potential (Rodinovskaya, Shestopalov, & Chunikhin, 2002).

Physical Properties Analysis

The physical properties of thiophene derivatives, such as solubility, melting points, and crystalline structure, are crucial for understanding their behavior in various solvents and conditions. These properties are determined through a combination of experimental techniques and computational studies, though specific details on N-(4-chlorophenyl)-2-(propionylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide were not found in the available literature.

Chemical Properties Analysis

The chemical properties, including reactivity with different reagents, stability under various conditions, and potential for further functionalization, are key areas of study. For thiophene derivatives, research often focuses on their potential as intermediates in the synthesis of more complex molecules with desirable biological activities. For instance, the reaction of methyl 3-hydroxythiophene-2-carboxylate to produce various derivatives highlights the versatility and reactivity of thiophene-based compounds (Corral & Lissavetzky, 1984).

Scientific Research Applications

Anti-Inflammatory and Antioxidant Activity

Research into derivatives of similar structures, such as acid chloride derivatives of cyclopenta[b]thiophene, has shown significant in vitro anti-inflammatory and antioxidant activities. These findings suggest potential applications in developing therapeutic agents for inflammatory diseases and oxidative stress-related conditions (Kumar, Anupama, & Khan, 2008).

Antimicrobial Activity

Several studies have synthesized new derivatives with the intention of exploring their biological activities. For example, tetrahydropyrimidine and thiazolopyrimidine derivatives have been evaluated for their antimicrobial properties against a range of bacterial and fungal pathogens, demonstrating significant inhibitory effects compared to standard drugs (Akbari et al., 2008).

Solvent Effects on Spectral Properties

The study of solvent effects on the absorption and fluorescence spectra of carboxamides related to the compound of interest has provided valuable insights into their chemical behavior and interaction with different environments. These findings are crucial for understanding the photophysical properties of these molecules, which can be relevant for their application in fluorescent probes and sensors (Patil et al., 2011).

Hydrogen Bonding and Molecular Structure

Investigations into the molecular structure and hydrogen bonding of anticonvulsant enaminones, which share structural features with "N-(4-chlorophenyl)-2-(propionylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide," provide insight into the stability and conformational preferences of these compounds. Such studies are fundamental for drug design and development, offering a basis for understanding the interactions that dictate molecular recognition and binding affinity (Kubicki, Bassyouni, & Codding, 2000).

properties

IUPAC Name

N-(4-chlorophenyl)-2-(propanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O2S/c1-2-14(21)20-17-15(12-4-3-5-13(12)23-17)16(22)19-11-8-6-10(18)7-9-11/h6-9H,2-5H2,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVQBMEVNMDZPMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(C2=C(S1)CCC2)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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